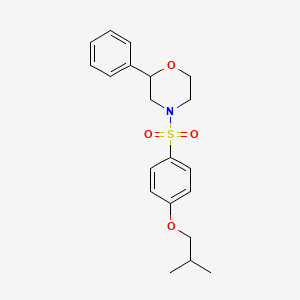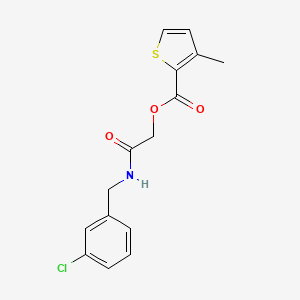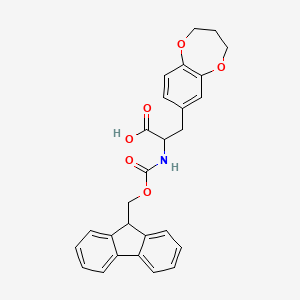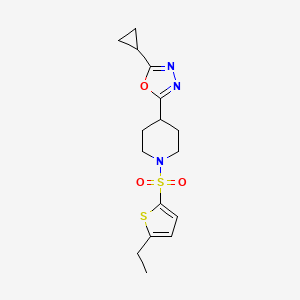![molecular formula C21H28N6O2 B2360960 3-Methyl-7-[(2-methylphenyl)methyl]-8-(4-propylpiperazin-1-yl)purine-2,6-dione CAS No. 887030-20-8](/img/structure/B2360960.png)
3-Methyl-7-[(2-methylphenyl)methyl]-8-(4-propylpiperazin-1-yl)purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-7-[(2-methylphenyl)methyl]-8-(4-propylpiperazin-1-yl)purine-2,6-dione, commonly known as MPP+, is a chemical compound that has been extensively studied for its scientific research applications. MPP+ is a neurotoxin that has been used to study Parkinson's disease and other neurological disorders.
Scientific Research Applications
MPP+ has been widely used in scientific research to study Parkinson's disease and other neurological disorders. MPP+ is a selective neurotoxin that specifically targets dopaminergic neurons in the substantia nigra, which is the region of the brain that is affected in Parkinson's disease. MPP+ has also been used to study the role of oxidative stress in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of MPP+ involves the inhibition of mitochondrial complex I, which is a key enzyme in the electron transport chain. This inhibition leads to a decrease in ATP production and an increase in oxidative stress, which ultimately results in the death of dopaminergic neurons.
Biochemical and Physiological Effects:
MPP+ has been shown to cause a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease. MPP+ also causes an increase in reactive oxygen species (ROS) and oxidative stress, which can lead to damage to cellular structures and DNA. MPP+ has also been shown to cause an increase in inflammatory cytokines, which can contribute to neurodegeneration.
Advantages and Limitations for Lab Experiments
One of the advantages of using MPP+ in lab experiments is that it selectively targets dopaminergic neurons, which allows for the study of Parkinson's disease in a controlled environment. However, MPP+ has limitations in that it is a potent neurotoxin that requires careful handling and disposal. Additionally, the use of MPP+ in lab experiments requires strict adherence to safety protocols to prevent exposure to the toxin.
Future Directions
For MPP+ research include the development of new neuroprotective agents that can prevent the neurotoxic effects of MPP+. Additionally, research is needed to better understand the role of oxidative stress and inflammation in neurodegenerative diseases. Finally, the development of new animal models that more closely mimic the pathophysiology of Parkinson's disease is needed to facilitate the development of new therapies.
Conclusion:
In conclusion, MPP+ is a potent neurotoxin that has been extensively studied for its scientific research applications. MPP+ has been used to study Parkinson's disease and other neurological disorders, and its mechanism of action involves the inhibition of mitochondrial complex I. MPP+ has both advantages and limitations for lab experiments, and future directions for MPP+ research include the development of new neuroprotective agents and animal models.
Synthesis Methods
MPP+ is synthesized from 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is a prodrug that is converted to MPP+ in the brain. MPTP is oxidized by monoamine oxidase-B (MAO-B) to form MPP+. The synthesis of MPP+ is a complex process that requires careful control of reaction conditions and purification steps.
properties
IUPAC Name |
3-methyl-7-[(2-methylphenyl)methyl]-8-(4-propylpiperazin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-4-9-25-10-12-26(13-11-25)20-22-18-17(19(28)23-21(29)24(18)3)27(20)14-16-8-6-5-7-15(16)2/h5-8H,4,9-14H2,1-3H3,(H,23,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDCMECZSVCRDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=NC3=C(N2CC4=CC=CC=C4C)C(=O)NC(=O)N3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-phenyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2360877.png)

![Methyl 3-[benzyl(methylsulfonyl)amino]thiophene-2-carboxylate](/img/structure/B2360879.png)


![6-(2,4-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2360888.png)
![(2-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2360889.png)

![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2360892.png)
![4-[(6-Fluoropyridin-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2360894.png)
![2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2360895.png)


![2-[[1-(2,2-Difluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2360899.png)